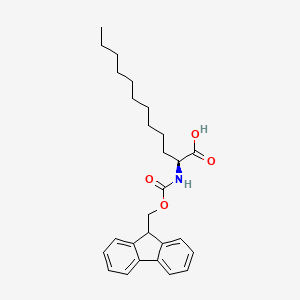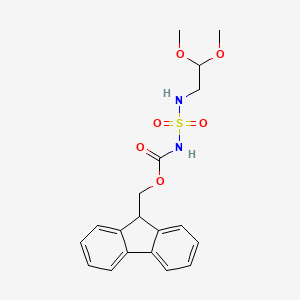![molecular formula C10H8ClN5 B6315514 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95% CAS No. 1703794-33-5](/img/structure/B6315514.png)
4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, which includes 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, has been summarized in various synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine is complex, with a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine are diverse and complex, given its role in various synthesis protocols . It’s important to note that the specific reactions would depend on the context of the synthesis or application.Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including the specific chemical , are part of an interesting class of heterocyclic compounds in medicinal chemistry. They have been explored for their potential in a wide array of biological activities. These activities include serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity across different models with desired outcomes (Verma, Sinha, & Bansal, 2019).
Synthesis and Environmental Applications
In addition to their biomedical applications, triazine derivatives have been noted for their eco-friendly synthesis methods. The literature reveals a rich history of research on 1,2,4-triazines, highlighting their significance in both chemical synthesis and environmental science. The diverse synthetic approaches and biological activities of lucrative Pyrimidine-Triazine hybrid derivatives, as reviewed, showcase the synthetic feasibility along with a plethora of potent biological activities such as anticonvulsant, antiviral, anti-inflammatory, and analgesic effects (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).
Drug Development and Therapeutic Potential
The therapeutic potential of triazines in drug development has been a subject of extensive review, with triazine derivatives being investigated for their efficacy in treating various pathological conditions including inflammation, cancer, and infections. The fusion of triazine with other heterocyclic rings has produced several bicyclic compounds with significant biological actions, underscoring the versatility of triazines in medicinal chemistry and drug development (Dubey, Pathak, Chauhan, & Ali, 2022).
Future Directions
The future directions for 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine could involve its further exploration in drug development and material synthesis. Given its role in the synthesis of kinase inhibitors and nucleoside drugs , it may also find applications in the development of new therapeutic agents.
properties
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIRISYMYHBEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)

